molecular formula C12H19N3O B7360621 2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole

2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole

Cat. No. B7360621
M. Wt: 221.30 g/mol
InChI Key: RTXCYOCKLBNWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities. In

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of compounds that play a role in inflammation. Additionally, this compound has been found to inhibit the activity of the protein kinase B (Akt), which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, a process of programmed cell death, which is an important mechanism for controlling the growth and spread of cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for the metastasis of cancer. In animal studies, this compound has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole in lab experiments include its high potency and selectivity for certain enzymes and proteins. This compound has been shown to have significant activity at low concentrations, making it a useful tool for studying the mechanisms of certain diseases. However, one limitation of using this compound is its potential toxicity. In animal studies, this compound has been found to have toxic effects on the liver and kidneys at high doses, which may limit its use in certain experiments.

Future Directions

The future directions for research on 2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole include further investigation of its mechanisms of action and potential applications in the field of medicine. In cancer research, this compound has shown promising results in inhibiting the growth and metastasis of cancer cells, and further studies are needed to determine its efficacy in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis method of 2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole involves the reaction of cyclopropylcarboxylic acid, 2-ethylpiperidine, and thionyl chloride in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired compound. This synthesis method has been optimized for high yield and purity and has been used in several studies.

Scientific Research Applications

2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicine. It has been shown to have significant activity against a range of diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

IUPAC Name

2-cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-10-5-3-4-8-15(10)12-14-13-11(16-12)9-6-7-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXCYOCKLBNWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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